molecular formula C10H10F2N2O B15233264 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B15233264
M. Wt: 212.20 g/mol
InChI Key: ZFDXIHZTLYDAOQ-FWOIEVBISA-N
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Description

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is a chiral benzenecarbonitrile derivative featuring a 1,2-amino alcohol substituent at the para position of the aromatic ring. The compound’s stereochemistry (R,R configuration) and fluorinated aromatic ring distinguish it from related analogs.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1

InChI Key

ZFDXIHZTLYDAOQ-FWOIEVBISA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atoms enhance its binding affinity and stability.

Comparison with Similar Compounds

Comparison with HHMP ()

Compound: 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)

Feature 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile HHMP
Aromatic substituents 2,6-difluoro, carbonitrile 4-hydroxyphenyl, 2-methoxy
Side chain Amino-hydroxypropyl (R,R) Methoxy-hydroxypropan-2-yl
Reported activity Not explicitly reported Anti-inflammatory (NF-κB/MAPK inhibition)
Mechanism Hypothesized: Receptor targeting via CN and NH₂/OH groups Confirmed: Suppresses iNOS/COX-2

Key differences :

  • The fluorinated benzenecarbonitrile core in the target compound may improve bioavailability compared to HHMP’s phenolic structure.

Comparison with Chromene-Carbonitrile Derivatives ()

Compounds: 2-Amino-4-aryl-4H-chromene-3-carbonitriles (e.g., Compound 1E, 1L)

Feature Target Compound Chromene-Carbonitriles
Core structure Benzenecarbonitrile Chromene fused with carbonitrile
Functional groups -F, -NH₂, -OH -NH₂, -OH, -CN, aryl groups
Bioactivity Not reported Anticancer, antimicrobial
Stereochemical complexity Chiral side chain (R,R) Planar chromene system

Key differences :

  • The target compound’s fluorinated aromatic system likely confers greater electronegativity and stability compared to chromene derivatives.

Comparison with (1S,2R)-Stereoisomer ()

Compound: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

Feature (1R,2R)-Isomer (1S,2R)-Isomer
Stereochemistry R,R configuration S,R configuration
Commercial availability Not listed in Parchem/Bide Available (CAS 1213660-81-1)
Therapeutic potential Hypothesized: Anti-inflammatory, metabolic regulation Unreported (likely distinct due to stereochemistry)

Key differences :

  • Stereochemical variation may lead to divergent binding affinities. For example, the (1R,2R)-isomer’s spatial arrangement could optimize interactions with chiral enzyme active sites.

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